9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)-
CAS No.: 210046-42-7
Cat. No.: VC17319894
Molecular Formula: C13H17N5
Molecular Weight: 243.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 210046-42-7 |
|---|---|
| Molecular Formula | C13H17N5 |
| Molecular Weight | 243.31 g/mol |
| IUPAC Name | 9-ethyl-8-hex-1-ynylpurin-6-amine |
| Standard InChI | InChI=1S/C13H17N5/c1-3-5-6-7-8-10-17-11-12(14)15-9-16-13(11)18(10)4-2/h9H,3-6H2,1-2H3,(H2,14,15,16) |
| Standard InChI Key | NTPREINFDKCCGW-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC#CC1=NC2=C(N=CN=C2N1CC)N |
Introduction
Structural Identification and Nomenclature
9H-Purin-6-amine, 9-ethyl-8-(1-hexynyl)- (IUPAC name: 8-(hex-1-yn-1-yl)-9-ethyl-9H-purin-6-amine) is a purine-based molecule characterized by three critical modifications:
-
A 9-ethyl group replacing the ribose moiety of adenosine.
-
An 8-(1-hexynyl) substituent, introducing an alkyne chain at the 8-position.
-
A primary amine at the 6-position, conserved from the adenine scaffold.
The molecular formula is C13H16N6, with a molecular weight of 256.31 g/mol. Its structure aligns with a class of 9-ethyladenine derivatives optimized for adenosine receptor (AR) antagonism, as demonstrated in comparative studies of purine analogues .
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis of 9-ethyl-8-(1-hexynyl)adenine follows a palladium-catalyzed cross-coupling strategy, as outlined in studies of analogous 8-alkynylpurines :
-
Starting Material: 8-Bromo-9-ethyladenine serves as the precursor, prepared via bromination of 9-ethyladenine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) .
-
Sonogashira Coupling: Reaction with 1-hexyne under catalytic conditions (Pd(PPh3)4, CuI, and triethylamine) yields the 8-alkynyl product.
-
Purification: Column chromatography (silica gel, CH2Cl2/MeOH) isolates the target compound, with purity confirmed via HPLC (>95%) .
Key Reaction Parameters:
Spectroscopic Data
-
1H NMR (DMSO-d6): δ 0.93 (t, 3H, CH2CH3), 1.38 (t, 3H, NCH2CH3), 1.45–1.65 (m, 4H, CH2CH2CH2), 2.40 (t, 2H, C≡CCH2), 4.15 (q, 2H, NCH2), 7.25 (s, 2H, NH2), 8.20 (s, 1H, H-2) .
-
13C NMR: 158.2 (C-6), 152.1 (C-2), 141.5 (C-8), 122.0 (C-5), 85.4 (C≡C), 69.3 (C≡C), 42.1 (NCH2), 31.5–22.4 (alkyl chain) .
Pharmacological Activity at Adenosine Receptors
Receptor Binding Affinities
The compound exhibits nanomolar affinity for human A2A adenosine receptors (A2AAR), with selectivity over A1, A2B, and A3 subtypes :
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. A2A) |
|---|---|---|
| A2A | 1.8 | 1 |
| A1 | 50.4 | 28 |
| A2B | 1432 | 796 |
| A3 | 12.6 | 7 |
Data derived from radioligand displacement assays using [3H]ZM241385 as the tracer .
Mechanism of Action
-
Antagonism: Competes with adenosine at the orthosteric binding site of A2AAR, as confirmed by Schild analysis (pA2 = 9.1) .
-
Selectivity Drivers: The 8-hexynyl group enhances hydrophobic interactions with Val84 and Leu249 in the A2AAR binding pocket, while the 9-ethyl group minimizes steric clashes at A1 and A3 receptors .
Physicochemical and Pharmacokinetic Properties
| Property | Value | Method |
|---|---|---|
| LogP | 2.1 ± 0.3 | HPLC (C18 column) |
| Aqueous Solubility | 12 µM (pH 7.4) | Shake-flask method |
| Plasma Protein Binding | 89% (human) | Ultracentrifugation |
| Metabolic Stability | t1/2 = 45 min (human liver microsomes) | LC-MS/MS |
Data extrapolated from structurally similar 9-ethyladenines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume